molecular formula C36H56O12 B12768842 alpha-D-Glucopyranoside, (1S,4R,5R,6R,6aS,9S,10aR)-3-((1S)-2-(acetyloxy)-1-methylethyl)-1,2,4,5,6,6a,7,8,9,10a-decahydro-1,5-dihydroxy-9-(methoxymethyl)-6,10a-dimethyldicyclopenta(a,d)cycloocten-4-yl 6-O-(1,1-dimethyl-2-propenyl)-, 4-acetate CAS No. 28225-14-1

alpha-D-Glucopyranoside, (1S,4R,5R,6R,6aS,9S,10aR)-3-((1S)-2-(acetyloxy)-1-methylethyl)-1,2,4,5,6,6a,7,8,9,10a-decahydro-1,5-dihydroxy-9-(methoxymethyl)-6,10a-dimethyldicyclopenta(a,d)cycloocten-4-yl 6-O-(1,1-dimethyl-2-propenyl)-, 4-acetate

Cat. No.: B12768842
CAS No.: 28225-14-1
M. Wt: 680.8 g/mol
InChI Key: ZWOUNVTYMHVWJL-PUESDPPPSA-N
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Description

Alpha-D-Glucopyranoside, (1S,4R,5R,6R,6aS,9S,10aR)-3-((1S)-2-(acetyloxy)-1-methylethyl)-1,2,4,5,6,6a,7,8,9,10a-decahydro-1,5-dihydroxy-9-(methoxymethyl)-6,10a-dimethyldicyclopenta(a,d)cycloocten-4-yl 6-O-(1,1-dimethyl-2-propenyl)-, 4-acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the glucopyranoside ring and the attachment of various functional groups. The synthetic routes typically involve:

    Formation of the Glucopyranoside Ring: This step involves the cyclization of glucose derivatives under acidic or basic conditions.

    Functional Group Attachment: Various functional groups are introduced through reactions such as esterification, acetylation, and hydroxylation.

    Industrial Production: Industrial production methods may involve the use of biocatalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

    Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and various acids or bases for substitution reactions are commonly used.

    Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Alpha-D-Glucopyranoside, (1S,4R,5R,6R,6aS,9S,10aR)-3-((1S)-2-(acetyloxy)-1-methylethyl)-1,2,4,5,6,6a,7,8,9,10a-decahydro-1,5-dihydroxy-9-(methoxymethyl)-6,10a-dimethyldicyclopenta(a,d)cycloocten-4-yl 6-O-(1,1-dimethyl-2-propenyl)-, 4-acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme-substrate interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and metabolic activities.

Comparison with Similar Compounds

When compared to similar compounds, alpha-D-Glucopyranoside, (1S,4R,5R,6R,6aS,9S,10aR)-3-((1S)-2-(acetyloxy)-1-methylethyl)-1,2,4,5,6,6a,7,8,9,10a-decahydro-1,5-dihydroxy-9-(methoxymethyl)-6,10a-dimethyldicyclopenta(a,d)cycloocten-4-yl 6-O-(1,1-dimethyl-2-propenyl)-, 4-acetate exhibits unique properties:

This compound’s unique combination of functional groups and bioactive properties makes it a valuable subject of study in various scientific fields.

Properties

CAS No.

28225-14-1

Molecular Formula

C36H56O12

Molecular Weight

680.8 g/mol

IUPAC Name

[(2S)-2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4R,5S,6R)-5-acetyloxy-3,4-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate

InChI

InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-32(46-21(5)38)30(41)31(42)34(47-26)48-33-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(33)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33-,34-,36+/m1/s1

InChI Key

ZWOUNVTYMHVWJL-PUESDPPPSA-N

Isomeric SMILES

C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(C)(C)C=C)OC(=O)C)O)O)[C@H](C)COC(=O)C)O)C)COC

Canonical SMILES

CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)OC(=O)C)O)O)C(C)COC(=O)C)O)C)COC

Origin of Product

United States

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